molecular formula C8H16N2O2 B556342 Acetyl-L-valine methyl amide CAS No. 19701-84-9

Acetyl-L-valine methyl amide

Cat. No. B556342
CAS RN: 19701-84-9
M. Wt: 172.22 g/mol
InChI Key: CERMWOUCIZTOBO-ZETCQYMHSA-N
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Description

Acetyl-L-valine methyl amide is a biochemical compound used for proteomics research . It has a molecular weight of 172.22 and a molecular formula of C8H16N2O2 . It is also known as (S)-2-acetamido-N,3-dimethylbutanamide .


Physical And Chemical Properties Analysis

Acetyl-L-valine methyl amide has a molecular weight of 172.22 and a molecular formula of C8H16N2O2 . The heat capacity and phase behavior of similar compounds, N-acetyl amides of aliphatic amino acids, were determined in a wide temperature range using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), Tian–Calvet, and relaxation calorimetry .

Scientific Research Applications

Thermodynamic Studies

Acetyl-L-valine methyl amide, as a derivative of the amino acid L-valine, is used in thermodynamic studies to establish reliable data for amino acids and their derivatives. These studies involve measuring heat capacities and phase behavior, which are crucial for understanding the properties of proteins and their interactions in various conditions .

Microbial Cell Engineering

In the field of biotechnology, Acetyl-L-valine methyl amide is significant in the engineering of microbial cells for the production of L-valine. L-valine is an essential amino acid with applications in animal feed, cosmetics, pharmaceuticals, and agriculture. Optimizing microbial production of L-valine is a key research area, and derivatives like Acetyl-L-valine methyl amide play a role in these processes .

Pharmaceutical Applications

Acetyl-L-valine methyl amide is used in the synthesis of pharmaceutical compounds. For instance, it can be a precursor in the production of drugs like valsartan, a medication prescribed for treating high blood pressure and heart failure. The compound’s role in the synthesis of such drugs is a testament to its importance in medical treatments .

Cosmetics Industry

In cosmetics, Acetyl-L-valine methyl amide derivatives are utilized for their moisturizing properties. They are involved in the synthesis of peptides that are used in products for sensitive skin, showcasing the compound’s utility in developing skincare formulations .

Agriculture

In agricultural research, Acetyl-L-valine methyl amide derivatives contribute to the production of biostimulants. These are substances derived from microorganisms that enhance plant growth and productivity. Research in this field explores the use of such derivatives to improve the efficiency of biostimulant production .

Animal Feed

The compound’s derivatives are also significant in the production of animal feed additives. L-valine, for which Acetyl-L-valine methyl amide serves as a building block, is a limiting amino acid in animal nutrition, particularly for poultry and pigs. Enhancing the nutritional value of animal feed through the addition of amino acids is a critical application of this compound .

Biochemical Synthesis

Lastly, Acetyl-L-valine methyl amide is involved in biochemical synthesis, particularly in the production of branched-chain amino acids (BCAAs) through microbial fermentation. This process is environmentally friendly and provides a high yield, making it a valuable method for producing essential amino acids .

Future Directions

Future research could focus on the transamidation of unactivated amides, including Acetyl-L-valine methyl amide . Additionally, the use of deep eutectic solvents for N-Boc deprotection presents an efficient and sustainable method for N-Boc deprotection, which could be applied to Acetyl-L-valine methyl amide .

properties

IUPAC Name

(2S)-2-acetamido-N,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-5(2)7(8(12)9-4)10-6(3)11/h5,7H,1-4H3,(H,9,12)(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERMWOUCIZTOBO-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427190
Record name Acetyl-L-valine methyl amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetyl-L-valine methyl amide

CAS RN

19701-84-9
Record name (2S)-2-(Acetylamino)-N,3-dimethylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19701-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetyl-L-valine methyl amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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